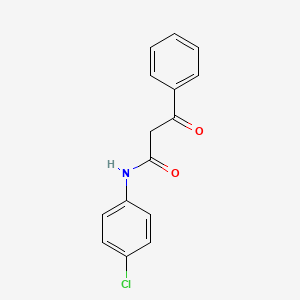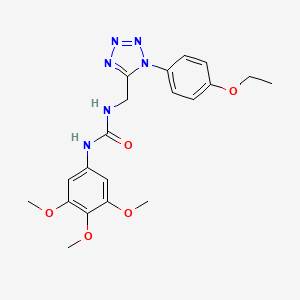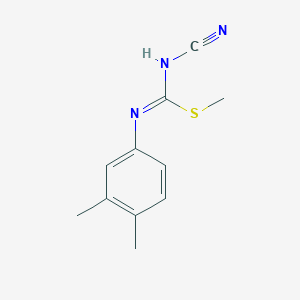
4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MMMP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds derived from 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide and related structures, highlighting their potential in developing new pharmacological agents. For instance, Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds with potential anti-inflammatory and analgesic properties, exploring the versatility of benzodifuranyl and thiazolopyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Development of Imaging Agents
Wang et al. (2017) developed a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of this compound derivatives in neurodegenerative disease research (Wang et al., 2017).
Anticancer Research
Shao et al. (2014) highlighted the synthesis of 2-methoxy-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents, demonstrating the potential of this compound derivatives in cancer treatment (Shao et al., 2014).
Gastrokinetic Activity
Kato et al. (1992) explored the synthesis and structure-activity relationships of novel benzamides, including 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides, as selective and potent gastrokinetic agents, illustrating the utility of these compounds in gastrointestinal research (Kato et al., 1992).
Biodegradable Polyesteramides
Veld et al. (1992) synthesized biodegradable polyesteramides with pendant functional groups, employing derivatives of this compound. This work contributes to the development of novel materials with potential applications in biomedicine and environmental sustainability (Veld et al., 1992).
特性
IUPAC Name |
4-methoxy-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-5-3-12(4-6-13)16(22)19-14-11-18-17(24-2)20-15(14)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXDUZLZBIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)
![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)
![3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2669946.png)
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2669948.png)
![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)

![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)
![3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669954.png)

![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)